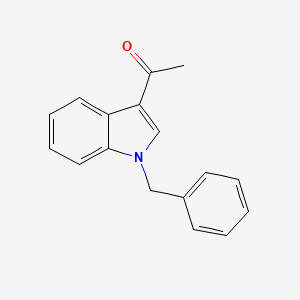

1-(1-benzyl-1H-indol-3-yl)ethanone

説明

1-(1-benzyl-1H-indol-3-yl)ethanone is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a 2,3-benzopyrrole structure. The compound's relevance spans across various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science, due to its structural complexity and potential biological activity.

Synthesis Analysis

The synthesis of indole derivatives, including 1-(1-benzyl-1H-indol-3-yl)ethanone, can be achieved through several methods. A notable synthesis approach involves the reaction of phenylglyoxals with indole in the presence of B(HSO4)3 under solvent-free conditions, offering advantages such as short reaction times, simple experimental procedures, and excellent yields (Mosslemin & Movahhed, 2012).

Molecular Structure Analysis

The molecular structure of 1-(1-benzyl-1H-indol-3-yl)ethanone and related compounds can be analyzed through various spectroscopic techniques such as NMR, IR, and X-ray crystallography. Studies on similar compounds provide insights into their molecular geometry, electronic structure, and interaction mechanisms within the crystal lattice, enabling a deeper understanding of their chemical behavior and reactivity (Cai et al., 2020).

Chemical Reactions and Properties

Indole derivatives participate in a range of chemical reactions, contributing to their diverse chemical properties. For example, the conjugate addition of indoles to dichlorobenzoquinone, followed by various oxidation and hydrolysis steps, demonstrates the reactive versatility of these compounds and their potential for further chemical modifications (Pirrung et al., 2002).

Physical Properties Analysis

The physical properties of 1-(1-benzyl-1H-indol-3-yl)ethanone, such as solubility, melting point, and boiling point, are crucial for its application in synthesis and formulation. These properties are influenced by the compound's molecular structure and can be studied through thermal analysis methods like TG/DTA, providing valuable information for its handling and processing (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of 1-(1-benzyl-1H-indol-3-yl)ethanone, such as reactivity, stability, and interaction with other chemical entities, are key to its functionality in various chemical and biological contexts. Studies employing computational chemistry methods, such as DFT calculations, help predict these properties and guide experimental work to explore new reactions and applications (Louroubi et al., 2019).

科学的研究の応用

Antibacterial and Antifungal Activities

Synthesis and antimicrobial activity

A study synthesized novel 1H-indole derivatives, including 1-(1-benzyl-1H-indol-3-yl)ethanone, and evaluated their antimicrobial properties. These compounds showed significant antibacterial and antifungal activities, demonstrating potential as therapeutic agents against various microbial infections (Letters in Applied NanoBioScience, 2020).

Synthesis of indole-based oxadiazoles

Another study focused on synthesizing 1H-indole-ethanone derivatives, including oxadiazoles, which displayed antimicrobial activities. This research suggests the compound's role in developing new antimicrobial agents (International journal of biomedical research, 2014).

Anti-inflammatory and Analgesic Properties

Chalcone derivatives synthesis

A study synthesized derivatives of 1-(1-benzyl-1H-indol-3-yl)ethanone and evaluated them for anti-inflammatory activities. These derivatives showed promising results in reducing inflammation, indicating their potential in anti-inflammatory drug development (Current drug discovery technologies, 2022).

COX-2 enzyme inhibitors

Research also delved into the synthesis of novel 1-(1-benzyl-1H-indol-3-yl)ethanone derivatives for their effects on the COX-2 enzyme and their analgesic and anti-inflammatory activities. This study provides insights into the compound's potential in pain management and inflammation control (Letters in Drug Design & Discovery, 2022).

Antitubercular and Neuroprotective Agents

Antitubercular applications

A study explored derivatives of 1-(1-benzyl-1H-indol-3-yl)ethanone for their potential as antitubercular agents. Certain compounds showed promising activity against Mycobacterium tuberculosis, suggesting a role in tuberculosis treatment (Bioorganic & medicinal chemistry, 2019).

Dual-effective neuroprotective agents

Indole derivatives, including 1-(1-benzyl-1H-indol-3-yl)ethanone, were identified as potent ligands for NMDA receptors and showed antioxidant properties. This indicates their potential in treating neurodegenerative diseases (Bioorganic & medicinal chemistry, 2013).

特性

IUPAC Name |

1-(1-benzylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13(19)16-12-18(11-14-7-3-2-4-8-14)17-10-6-5-9-15(16)17/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPMMGGHAVKPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297875 | |

| Record name | 1-(1-benzyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-benzyl-1H-indol-3-yl)ethanone | |

CAS RN |

93315-38-9 | |

| Record name | 93315-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-benzyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

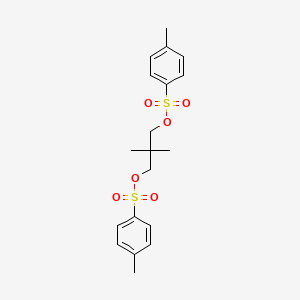

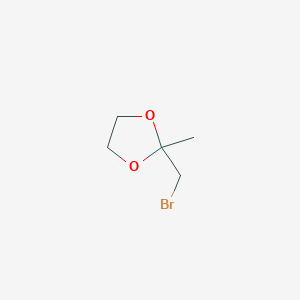

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

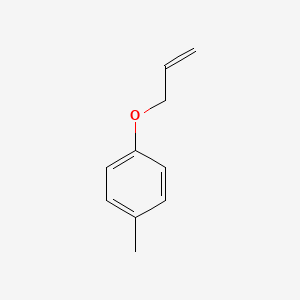

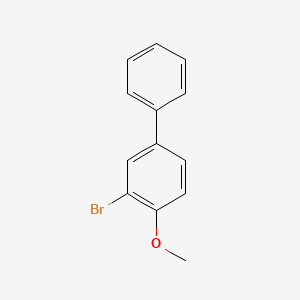

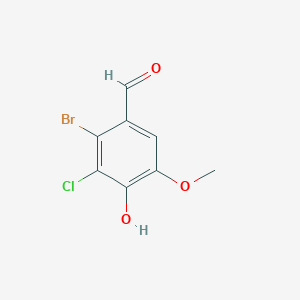

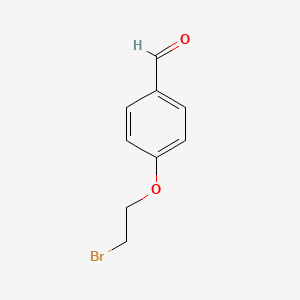

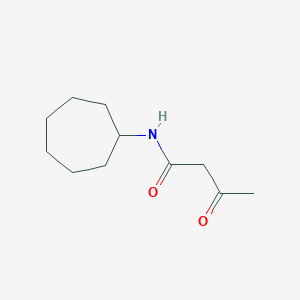

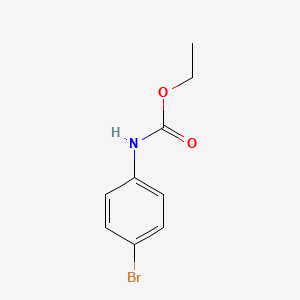

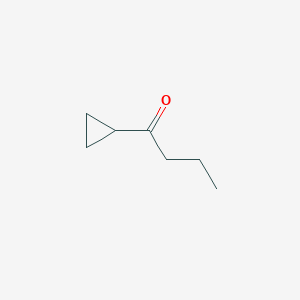

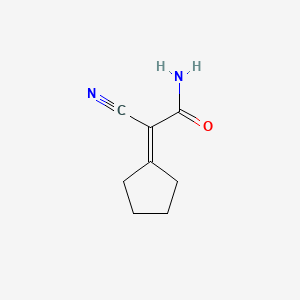

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。